1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid
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Overview
Description
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid is a complex organic compound, recognized for its multifunctionality in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid involves a multistep process:
Formation of the Oxolan Ring: This involves a stereoselective reaction, often starting with an epoxide and a suitable nucleophile to form the oxolan ring with the desired stereochemistry.
Attachment of the Pyrazole Moiety: A condensation reaction typically attaches the pyrazole ring to the oxolan scaffold, often using pyrazole carboxylic acid or its derivatives.
Introduction of the Carboxylic Acid Group: This step might involve carboxylation reactions under controlled conditions to ensure the carboxylic acid group is appropriately positioned.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: To handle the initial stereoselective formation of the oxolan ring.
Optimized Condensation Processes: Ensuring high yield and purity in attaching the pyrazole moiety.
Efficient Carboxylation Techniques: To introduce the carboxylic acid group with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the carboxylic acid group.
Reduction: Suitable reducing agents can target specific functional groups, such as the carboxylic acid or any unsaturated bonds within the structure.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the oxolan or pyrazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic or basic conditions depending on the type of substituent to be introduced.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry: As a building block for more complex molecules, its reactivity profile allows chemists to explore new synthetic pathways.
Biology: Its ability to interact with various biological molecules makes it a candidate for studying enzyme mechanisms or metabolic pathways.
Medicine: Potential pharmaceutical applications include developing new drugs or as a precursor in drug synthesis.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The precise mechanism by which 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid exerts its effects can be complex:
Molecular Targets: The compound can interact with proteins, enzymes, or nucleic acids, affecting their function or stability.
Pathways Involved: It may modulate signaling pathways or metabolic networks, leading to changes in cellular or biochemical processes.
Comparison with Similar Compounds
1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-3-carboxylic acid: A structural isomer with slightly different chemical properties.
1-[(3S,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid: Another stereoisomer, providing a comparison in stereochemical reactivity.
1-[(3R,4S)-4-Aminooxolan-3-yl]pyrazole-4-carboxylic acid: Lacks the protective group, offering different reactivity patterns.
Uniqueness:
What sets 1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid apart is its combination of stereochemistry and functional groups, which allows for specific and diverse interactions in chemical and biological contexts.
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Properties
IUPAC Name |
1-[(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)15-9-6-20-7-10(9)16-5-8(4-14-16)11(17)18/h4-5,9-10H,6-7H2,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENBOCXXEKDEFW-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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